molecular formula C5H6ClIN2 B427546 4-chloro-5-iodo-1,3-dimethyl-1H-pyrazole

4-chloro-5-iodo-1,3-dimethyl-1H-pyrazole

Cat. No.: B427546
M. Wt: 256.47g/mol
InChI Key: POAWFWBIFRPDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-iodo-1,3-dimethyl-1H-pyrazole is a versatile dihalogenated heteroaromatic building block specifically designed for transition-metal-catalyzed cross-coupling reactions. Its primary research value lies in the differential reactivity of the iodine and chlorine substituents, enabling sequential and regioselective functionalization to create complex molecular architectures. This compound is particularly valued in the synthesis of novel chemical entities for agrochemical and pharmaceutical research, where the pyrazole scaffold is a prominent heterocycle known to confer diverse biological activities. The iodine atom at the 5-position displays high reactivity in couplings such as the Sonogashira reaction, allowing for the facile introduction of acetylene motifs. The chlorine at the 4-position offers a secondary, orthogonal handle for further derivatization, making this reagent an efficient precursor for generating libraries of polysubstituted pyrazoles. Researchers utilize this compound as a critical intermediate in synthetic programs dedicated to the functionalization of halogenated pyrazoles, providing access to original derivatives of potential interest in various applied research fields. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H6ClIN2

Molecular Weight

256.47g/mol

IUPAC Name

4-chloro-5-iodo-1,3-dimethylpyrazole

InChI

InChI=1S/C5H6ClIN2/c1-3-4(6)5(7)9(2)8-3/h1-2H3

InChI Key

POAWFWBIFRPDPF-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)I)C

Canonical SMILES

CC1=NN(C(=C1Cl)I)C

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives, including 4-chloro-5-iodo-1,3-dimethyl-1H-pyrazole, exhibit promising anticancer activities. These compounds have been studied for their ability to inhibit specific molecular targets involved in cancer progression. For instance, some pyrazoles act as inhibitors of the Hsp90 chaperone, which is crucial for the stability of several oncogenic proteins .

Agricultural Applications

In agricultural chemistry, pyrazole derivatives are explored for their role as herbicides and fungicides. The compound's structure allows it to interact with plant growth regulators or inhibit specific enzymes critical for plant development. This application is particularly relevant in developing selective herbicides that minimize damage to crops while effectively controlling weed populations.

Material Science

This compound is also being investigated for its properties as a building block in organic synthesis and materials science. Its reactivity allows it to participate in various coupling reactions that are essential for creating complex organic molecules. This makes it a valuable intermediate in synthesizing polymers and other advanced materials.

Case Study 1: Anticancer Research

A study focused on the synthesis of pyrazole derivatives demonstrated that certain modifications to the pyrazole ring could enhance anticancer activity against prostate cancer cells. The study found that compounds similar to this compound showed significant inhibition of cell proliferation in vitro .

Case Study 2: Agricultural Efficacy

Field trials assessing the herbicidal activity of pyrazole-based compounds indicated that formulations containing this compound effectively controlled a range of broadleaf weeds without harming cereal crops. These results suggest its potential as a selective herbicide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Type and Position

The position and identity of halogens significantly influence reactivity and biological activity:

  • 5-Chloro-1,3-dimethyl-1H-pyrazole : Lacks iodine but exhibits potent antifungal activity (100% inhibition against Gibberella zeae), highlighting the importance of chlorine at position 5 .
  • Isostructural Chloro vs. Bromo Derivatives : In thiazole-pyrazole hybrids, chloro derivatives (e.g., compound 4 ) display stronger antimicrobial activity than bromo analogs (e.g., compound 5 ), suggesting halogen size and polarizability modulate bioactivity .
  • 4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine Hydrochloride: Replacement of iodine with an amino group shifts applications toward pharmaceutical intermediates, emphasizing functional group versatility .

Spectroscopic and Physical Properties

Compound ¹H NMR (δ, ppm) Melting Point (°C) Yield
5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole 2.22 (3-Me), 3.84 (1-Me) 64–65 75%
5-Chloromethyl-1,3-dimethyl-1H-pyrazole Not reported Not reported 22%
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid Not reported Not reported Not reported

Iodine's electronegativity and mass induce distinct ¹³C NMR shifts (e.g., C-4 at δ 60.8 in the iodo-chloro-pyrazole vs. δ 122.7 in 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde) .

Crystal Structure and Intermolecular Interactions

  • 5-Chloromethyl-1,3-dimethyl-1H-pyrazole : Exhibits planar pyrazole rings and C–H⋯N hydrogen bonding, forming [100] chains .
  • Iodo-Chloro-Pyrazole : The larger iodine atom likely disrupts planar stacking, favoring halogen bonding (C–I⋯N/O), though crystallographic data are absent in the evidence.

Preparation Methods

Reaction Protocol

  • Starting material : 5-Chloro-1,3-dimethyl-1H-pyrazole

  • Reagents : I₂ (15.3 mmol), HIO₃ (3.8 mmol)

  • Solvent : Glacial acetic acid (10 mL)

  • Conditions : Reflux at 120°C for 4 hours

  • Workup : Neutralization with 2N NaOH, extraction with dichloromethane, column chromatography (light petroleum–ethyl acetate, 10:1)

  • Yield : 75%

Key Observations

  • Regioselectivity : Iodination occurs exclusively at the 4-position of the pyrazole ring, attributed to the electron-donating methyl groups at positions 1 and 3, which activate the adjacent carbon for electrophilic attack.

  • Role of HIO₃ : Acts as an oxidizing agent, regenerating iodine radicals to sustain the reaction and minimize polyiodination.

  • Purification Challenges : Column chromatography is essential to isolate the product from unreacted iodine and byproducts.

Oxidative Iodination with I₂/K₂CO₃/H₂O₂ in Aqueous Medium

An alternative method, disclosed in CN104447558A, employs an aqueous system with potassium carbonate (K₂CO₃) and hydrogen peroxide (H₂O₂) to facilitate iodination. This approach emphasizes environmental sustainability by avoiding organic solvents.

Key Observations

  • Solvent Advantage : Water reduces toxicity and simplifies waste management compared to acetic acid.

  • Oxidizing System : H₂O₂ ensures iodine remains in the active I⁺ form, enhancing electrophilicity.

  • Regiochemical Control : The chloro group at position 4 directs iodination to position 5 through meta-directing effects, contrasting with the ortho/para-directing methyl groups.

Comparative Analysis of Synthesis Methods

ParameterI₂/HIO₃ in Acetic AcidI₂/K₂CO₃/H₂O₂ in Water
Solvent Acetic acid (hazardous)Water (green chemistry)
Reaction Time 4 hours2–4 hours
Temperature 120°C (reflux)100–140°C
Yield 75%High (patent claim)
Purification Column chromatographySimple filtration
Regioselectivity Iodination at position 4Iodination at position 5

Advantages and Limitations

  • Acetic Acid Method : Higher demonstrated yield (75%) but requires hazardous solvents and complex purification.

  • Aqueous Method : Environmentally friendly but lacks explicit yield data and may require optimization for chloro-substituted substrates.

Reaction Mechanisms and Regiochemical Considerations

Electrophilic Aromatic Substitution (EAS)

Iodination proceeds via EAS, where iodine (I⁺) acts as the electrophile. The directing effects of substituents dictate regioselectivity:

  • Methyl Groups (1,3-positions) : Electron-donating (+I effect) activate ortho/para positions.

  • Chloro Group (4-position) : Electron-withdrawing (-I effect) deactivates the ring but directs meta substitution.

In the acetic acid method, methyl groups dominate, leading to iodination at position 4. Conversely, in the aqueous method, the chloro group’s meta-directing influence positions iodine at 5.

Optimization Strategies and Scalability

Enhancing Yield

  • Catalytic Additives : Palladium or copper catalysts could accelerate iodination but risk introducing metals into the product.

  • Microwave Assistance : Reducing reaction time and improving homogeneity, as demonstrated in analogous pyrazole syntheses.

Industrial Scalability

  • Continuous Flow Reactors : Proposed for the aqueous method to enhance throughput and safety.

  • Solvent Recycling : Acetic acid recovery systems mitigate environmental impact in large-scale operations .

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